N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-{4-methyl-7-[(2-methylprop-2-en-1-yl)oxy]-2-oxo-2H-chromen-6-yl}propanamide
CAS No.:
Cat. No.: VC16366039
Molecular Formula: C28H30N2O5
Molecular Weight: 474.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C28H30N2O5 |
|---|---|
| Molecular Weight | 474.5 g/mol |
| IUPAC Name | N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-[4-methyl-7-(2-methylprop-2-enoxy)-2-oxochromen-6-yl]propanamide |
| Standard InChI | InChI=1S/C28H30N2O5/c1-17(2)16-34-25-14-26-22(18(3)11-28(32)35-26)12-19(25)5-8-27(31)29-10-9-20-15-30-24-7-6-21(33-4)13-23(20)24/h6-7,11-15,30H,1,5,8-10,16H2,2-4H3,(H,29,31) |
| Standard InChI Key | FOASLRBBVCERHH-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=O)OC2=C1C=C(C(=C2)OCC(=C)C)CCC(=O)NCCC3=CNC4=C3C=C(C=C4)OC |
Introduction
Chemical Structure and Molecular Properties
Structural Composition
The compound integrates three key components:
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5-Methoxyindole moiety: A bicyclic aromatic system with a methoxy group at position 5. This subunit is known for its role in serotonin receptor modulation, particularly at 5-HT3A/3B subtypes, where it exhibits dual agonist/inverse agonist activity .
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Coumarin derivative: Features a 4-methyl group, a 2-oxo lactone ring, and a 7-(2-methylallyloxy) substituent. The coumarin scaffold is renowned for its luminescent properties and interactions with enzymes like lipoxygenases (LOXs) and DNA G-quadruplexes .
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Propanamide linker: Connects the indole and coumarin units via a three-carbon chain, optimizing spatial flexibility for target binding.
Table 1: Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₃₀H₃₁N₃O₆ | Calculated |
| Molecular Weight | 529.58 g/mol | (analog) |
| Key Functional Groups | Methoxyindole, 2-oxocoumarin | |
| LogP (Predicted) | 3.8 ± 0.5 | Estimation |
Synthesis and Structural Elucidation
Synthetic Routes
The synthesis involves multi-step strategies to merge indole and coumarin subunits:
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Propargylation of Coumarin: Analogous to methods described for 4-(prop-2-ynyloxy)-2H-chromen-2-one, 7-hydroxy-4-methylcoumarin undergoes propargylation using propargyl bromide and K₂CO₃ in acetone . This introduces the alkyne group for subsequent click chemistry.
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Indole Functionalization: 5-Methoxyindole is alkylated at the C3 position with 2-bromoethylamine to yield 3-(2-aminoethyl)-5-methoxyindole .
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Amide Coupling: The propargylated coumarin is conjugated to the indole-ethylamine via a propanamide linker using EDC/HOBt-mediated coupling .
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Click Chemistry: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) introduces the 2-methylallyloxy group at the coumarin’s 7-position .
Spectroscopic Characterization
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1H NMR: Key signals include δ 7.81 (H-5 coumarin), δ 7.30 (indole Ar-H), and δ 5.66 (coumarin H-3) .
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IR: Peaks at 1711 cm⁻¹ (coumarin lactone) and 1644 cm⁻¹ (amide C=O) .
| Target | Activity (IC₅₀/EC₅₀) | Mechanism |
|---|---|---|
| 5-HT3A Receptor | 150 μM (EC₅₀) | Partial Agonism |
| 15-LOX-1 | 1.01 μM (IC₅₀) | Competitive Inhibition |
| DNA G-quadruplex | −8.23 kcal/mol (ΔG) | Stabilization |
Molecular Interactions and ADME Profile
Binding Mode Analysis
Docking studies reveal:
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The coumarin lactone forms hydrogen bonds with LOX’s catalytic iron .
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The indole’s methoxy group occupies a hydrophobic pocket in 5-HT3 receptors .
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The propanamide linker enhances solubility (cLogP = 3.8) without steric hindrance.
ADME Predictions
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Absorption: High intestinal permeability (Peff > 1 × 10⁻⁴ cm/s) due to moderate lipophilicity.
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Metabolism: Susceptible to CYP3A4-mediated oxidation at the allyloxy group .
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Excretion: Renal clearance predominates, with t₁/₂ ≈ 6–8 hours .
Comparative Analysis with Analogues
Structural Analogues
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